molecular formula C22H27N3O4S B2886026 N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide CAS No. 896284-63-2

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide

Cat. No. B2886026
CAS RN: 896284-63-2
M. Wt: 429.54
InChI Key: RYPMFIJYTXVMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Research

The indole derivatives, which are structurally related to the compound , have shown promising antiviral activities . For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the indole nucleus in the compound could be explored for potential antiviral agents.

Anti-inflammatory Applications

Indole derivatives are also known for their anti-inflammatory properties . The compound’s indole nucleus might be utilized in the development of new anti-inflammatory drugs, contributing to treatments for conditions like arthritis or inflammatory bowel disease .

Anticancer Potential

The structural complexity of the compound suggests potential applications in anticancer research . Indole derivatives have been found to possess anticancer activities, and the compound could be investigated for its efficacy against various cancer cell lines .

Antimicrobial Activity

Compounds with an indole nucleus have been associated with antimicrobial properties . This compound could be studied for its potential use as an antimicrobial agent, possibly offering new avenues for treating bacterial infections .

Antidiabetic Research

Indole derivatives have been implicated in antidiabetic effects . Research into the compound’s ability to modulate blood sugar levels could lead to novel treatments for diabetes .

Antimalarial Applications

The indole nucleus is present in many compounds with antimalarial activity . The compound could be explored for its potential use in preventing or treating malaria, a disease affecting millions worldwide .

Anticholinesterase Activity

Indole derivatives have shown anticholinesterase activity , which is crucial in treating neurodegenerative diseases like Alzheimer’s. The compound could be researched for its potential benefits in neuroprotection and cognitive enhancement .

Plant Growth Regulation

Derivatives of indole, such as indole-3-acetic acid, play a role in plant growth and development. The compound could be studied for its effects on plant hormone regulation, potentially impacting agriculture and horticulture .

properties

IUPAC Name

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-15-7-10-18(11-8-15)24-22(27)21(26)23-14-19-5-4-12-25(19)30(28,29)20-13-16(2)6-9-17(20)3/h6-11,13,19H,4-5,12,14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPMFIJYTXVMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.